L-Fucose

Catalog No.
S3318561
CAS No.
87-96-7
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fucose

CAS Number

87-96-7

Product Name

L-Fucose

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

SMILES

CC1C(C(C(C(O1)O)O)O)O

Solubility

985 mg/mL

Synonyms

alpha Fucose, alpha-Fucose, Deoxygalactose, Fucose

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

Description

The exact mass of the compound L-Fucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 985 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars. It belongs to the ontological category of fucopyranose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Fucose is a hexose deoxy sugar with the chemical formula C₆H₁₂O₅. It is characterized by the absence of a hydroxyl group at the 6-position, distinguishing it from other six-carbon sugars and giving it a deoxy configuration. The compound exists primarily in the L-configuration and is a fundamental component of various glycan structures, including N-linked glycans found on mammalian, insect, and plant cell surfaces . L-Fucose plays a crucial role in biological processes such as cell recognition and signaling.

, primarily through the action of enzymes like L-fucose isomerase. This enzyme catalyzes the reversible conversion of L-fucose to L-fuculose, facilitating its interconversion within metabolic pathways . Additionally, L-fucose can undergo fucosylation, where it is added to other sugars or proteins, impacting their biological functions and interactions .

L-Fucose exhibits various biological activities, including:

  • Antitumor Properties: Research indicates that L-fucose can inhibit tumor growth and metastasis by modulating immune responses .
  • Microbial Virulence Regulation: It plays a role in the virulence of certain pathogens by influencing their adhesion to host cells .
  • Intestinal Health: L-fucose has been linked to beneficial effects on gut health, potentially alleviating intestinal diseases .

L-Fucose can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as L-fucose isomerase allows for the conversion of substrates like L-fuculose into L-fucose. This method is advantageous due to its specificity and efficiency under mild conditions .
  • Chemical Synthesis: Various chemical pathways have been developed to produce L-fucose derivatives, which can enhance its properties for specific applications .

Studies have shown that L-fucose interacts with various biological molecules. For example:

  • Fucosylation of Antibodies: Modifying antibodies with fucose can significantly alter their binding affinity to receptors on immune cells, impacting their effectiveness against cancer cells .
  • Cell Surface Interactions: The presence of L-fucose on cell surfaces can influence cell-cell interactions and signaling pathways critical for immune response and tissue development .

L-Fucose shares structural similarities with several other sugars but maintains unique characteristics that distinguish it:

CompoundChemical FormulaKey Features
D-GalactoseC₆H₁₂O₆Contains a hydroxyl group at C-6; involved in lactose metabolism.
D-MannoseC₆H₁₂O₆Similar structure but differs in hydroxyl group positioning; important for glycoproteins.
6-Deoxy-L-GalactoseC₆H₁₂O₅Closely related to L-fucose; lacks hydroxyl group at C-6 but differs in configuration.

L-Fucose's uniqueness lies in its specific configuration and lack of a hydroxyl group at the C-6 position, which affects its biological roles and applications compared to these similar compounds .

Physical Description

White crystals; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Melting Point

140°C

UNII

28RYY2IV3F

Other CAS

2438-80-4

Wikipedia

Fucose

General Manufacturing Information

L-Galactose, 6-deoxy-: ACTIVE

Dates

Modify: 2023-07-26

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